Comparative 11β-HSD1 Inhibitory Potency Against the Class-Leading (R)-(+)-Bornylamine Derivative
The 1-arylsulfonyl piperidine-3-carboxamide class is validated by the highly potent (R)-(+)-bornylamine derivative (compound 8l), which inhibits mouse 11β-HSD1 with an IC50 of 18 nM [1]. While the target compound N-(2,4-difluorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide has a distinct amide substituent, it serves as a critical comparator. Published SAR indicates that the large lipophilic bornylamine group is essential for achieving cross-species potency for the mouse enzyme [1]. In contrast, the target compound's smaller 2,4-difluorophenyl group may confer human enzyme selectivity, offering a differentiated profile for human-specific assay development versus in vivo rodent models. A key finding was that the (R)-(+)-bornylamine derivative 8l achieved 71% and 63% inhibition in mouse adipose and liver tissue 1 hour post-administration but was short-acting in vivo [1], creating a need for alternative derivatives like the target compound with potentially improved PK profiles.
| Evidence Dimension | Mouse 11β-HSD1 Inhibition (IC50) |
|---|---|
| Target Compound Data | Not yet determined; predicted to differ significantly based on SAR for amide substituent size. |
| Comparator Or Baseline | (R)-(+)-bornylamine derivative (8l) – IC50 = 18 nM |
| Quantified Difference | Unknown. Potential for enhanced human selectivity and divergent in vivo PK profile. |
| Conditions | In vitro enzymatic assay; in vivo pharmacodynamics in rodent adipose and liver tissue. |
Why This Matters
This positions the target compound as a potentially human-selective probe, filling a gap left by cross-species inhibitors like 8l for use in human cell-based models.
- [1] Guangxin Xia et al. Discovery of novel sulfonamides as potent and selective inhibitors against human and mouse 11β-hydroxysteroid dehydrogenase type 1. Molecular and Cellular Endocrinology, 2012, 358(1), 46-52. DOI: 10.1016/j.mce.2012.02.017. View Source
